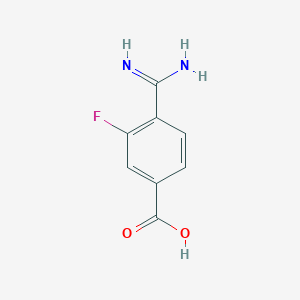

4-Carbamimidoyl-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-carbamimidoyl-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H3,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDZNFWRKPAPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidoyl-3-fluorobenzoic acid can be achieved through several methodsThe resulting intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidoyl-3-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Carbamimidoyl-3-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Carbamimidoyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Differences :

- Caffeic acid features a 3,4-dihydroxybenzene ring with a propenoic acid side chain, whereas 4-carbamimidoyl-3-fluorobenzoic acid replaces the hydroxyl groups with fluorine and carbamimidoyl substituents. Functional Properties:

- Caffeic acid’s dihydroxy groups enable antioxidant activity and metal chelation, making it valuable in food, cosmetics, and pharmacology . The fluorinated analog lacks hydroxyl groups but may exhibit enhanced metabolic stability due to fluorine’s electronegativity.

Applications : - Caffeic acid is used as a reference standard, supplement ingredient, and precursor in organic synthesis .

4-Fluoro-3-methylbenzoic Acid

Structural Differences :

- This compound has a fluorine atom at the 4-position and a methyl group at the 3-position, compared to the carbamimidoyl (4-position) and fluorine (3-position) in the target compound.

Electronic Effects : - The methyl group is electron-donating, slightly reducing benzoic acid’s acidity, while fluorine’s electron-withdrawing nature increases acidity. The carbamimidoyl group’s strong electron-withdrawing effect likely makes this compound more acidic than 4-fluoro-3-methylbenzoic acid.

Applications : - Fluorinated benzoic acids like 4-fluoro-3-methylbenzoic acid are intermediates in antibiotics and antivirals . The carbamimidoyl group’s hydrogen-bonding capability could expand applications in targeted drug design.

General Trends in Fluorobenzoic Acid Derivatives

- Acidity : Fluorine substitution typically lowers pKa (increases acidity) due to its inductive effect. Carbamimidoyl groups further enhance acidity.

- Bioactivity : Fluorine improves bioavailability and resistance to oxidative degradation. Carbamimidoyl groups may enhance target binding via ionic or hydrogen-bond interactions.

Data Table: Comparative Analysis of Benzoic Acid Derivatives

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Carbamimidoyl-3-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves functional group transformations on fluorinated benzoic acid scaffolds. For example:

- Carbamimidoyl Introduction : Reacting 3-fluoro-4-bromobenzoic acid with guanidine under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

- Fluorine Retention : Use of mild fluorinating agents (e.g., Selectfluor®) to preserve fluorine substituents during synthesis .

- Yield Optimization : Monitoring reaction progress via HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for benzoic acid:guanidine) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F) , while ¹H NMR confirms carbamimidoyl proton signals (δ 6.5–7.5 ppm).

- X-Ray Crystallography : SHELXL software resolves molecular geometry, with emphasis on fluorine-carbamimidoyl dihedral angles to assess steric effects.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 198.05) and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Poor in water (logP ~1.8); use DMSO or DMF for stock solutions. Solubility in ethanol is moderate (20 mg/mL at 25°C) .

- Stability : Degrades in acidic conditions (pH <3); store at -20°C under inert gas (N₂/Ar) to prevent carbamimidoyl hydrolysis .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, logP) across studies?

- Methodological Answer :

- Systematic Replication : Reproduce synthesis and purification protocols (e.g., column chromatography vs. recrystallization) to isolate batch-specific variations .

- Cross-Validation : Compare DSC (melting point) and HPLC (purity) data with computational predictions (e.g., ChemAxon logP calculator) .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability in reported data .

Q. What computational approaches are used to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., binding to serine proteases) .

- DFT Calculations : Gaussian 16 evaluates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : GROMACS assesses dynamic behavior in solvated systems, focusing on fluorine’s role in hydrophobic interactions .

Q. How can researchers optimize catalytic systems for regioselective modifications of this compound?

- Methodological Answer :

- Metal Catalysis : Pd(PPh₃)₄ for Suzuki coupling at the carbamimidoyl site (e.g., aryl boronic acid derivatives) .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the carbamimidoyl group during fluorination .

- Kinetic Studies : Monitor reaction intermediates via in situ IR spectroscopy to refine temperature/pH conditions .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer :

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed carbamimidoyl derivatives) that alter activity .

- Pharmacokinetic Modeling : Compartmental analysis (e.g., WinNonlin) correlates in vitro IC₅₀ with plasma concentration-time profiles .

- Tissue-Specific Assays : Ex vivo organ models (e.g., liver microsomes) assess first-pass metabolism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.